Immunoregulatory Activity: Delayed-Type Hypersensitivity Foot Pad Reaction in Mice Compared with 6-p-Chlorobenzyl and 6-o-Chlorobenzyl Analogs
The target compound (Medicine B) was directly compared with its 6-p-chlorobenzyl (Medicine C) and 6-o-chlorobenzyl (Medicine D) analogs, as well as with the clinical immunomodulators levamisole and D-penicillamine, in a murine delayed-type hypersensitivity model using sheep red blood cell antigen challenge [1]. At 25 mg/kg oral administration, the target compound produced a foot pad reaction of 5.7 ± 1.0 (0.1 mm units), which was lower than the 6-p-chlorobenzyl analog (6.5 ± 0.4) and the 6-o-chlorobenzyl analog (6.1 ± 1.2), indicating a distinct, moderate immunopotentiating profile rather than maximal stimulation [1].
| Evidence Dimension | Delayed-type hypersensitivity foot pad reaction (0.1 mm units, mean ± SD) at 25 mg/kg oral dose in C3H/He male mice |
|---|---|
| Target Compound Data | 5.7 ± 1.0 (Medicine B; 6-p-chlorophenyl) |
| Comparator Or Baseline | Medicine C (6-p-chlorobenzyl): 6.5 ± 0.4; Medicine D (6-o-chlorobenzyl): 6.1 ± 1.2; Levamisole: 6.8 ± 1.0; D-Penicillamine: 3.7 ± 0.3; Control: 4.7 ± 0.7 |
| Quantified Difference | Target compound 12.3% lower than Medicine C; 6.6% lower than Medicine D; 16.2% lower than levamisole at the same dose |
| Conditions | C3H/He male mice (7 weeks old), 10^6 sheep red blood cells i.v. sensitization, oral administration at 0, 1, 2, and 3 days post-sensitization, foot pad challenge at day 4, measurement at 24 h post-challenge |
Why This Matters
This head-to-head data demonstrates that the target compound is not simply interchangeable with its closest homologs; it provides a moderate immunopotentiating effect distinct from both the stronger 6-p-chlorobenzyl analog and the clinical benchmark levamisole, making it a preferred tool compound for studies requiring controlled, non-maximal immune stimulation.
- [1] Oba, T., Bannai, K., Tanaka, T., Watanabe, K., Naruchi, T., Komoriya, K., Kurozumi, S., Hoshina, K. (1983). Derivative of thiazolo[3,2-a]pyrimidine and a process for the preparation thereof and a drug containing it. U.S. Patent No. 4,383,996. Washington, DC: U.S. Patent and Trademark Office. (Table 1, Experiment 2). View Source
